GV-58

描述

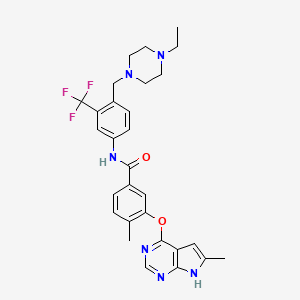

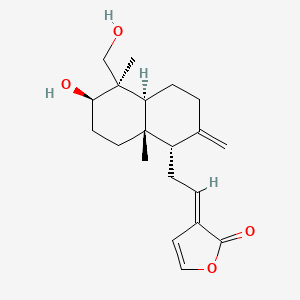

GV-58 是一种新型钙通道激动剂,选择性作用于 N 型和 P/Q 型钙通道。这些通道对于调节突触处的神经递质释放至关重要。this compound 是 ®-罗斯考维汀的修饰产物,® -罗斯考维汀是一种已知的钙通道激动剂。 This compound 已显示出作为治疗导致神经肌肉无力疾病(如兰伯特-伊顿肌无力综合征)的治疗剂的潜力 .

科学研究应用

GV-58 具有多种科学研究应用,包括:

化学: this compound 用作研究钙通道功能和调控的工具化合物。

生物学: this compound 用于研究突触传递和神经肌肉接头功能。

医学: this compound 具有治疗兰伯特-伊顿肌无力综合征等神经肌肉疾病的潜在治疗应用。

作用机制

GV-58 通过与 N 型和 P/Q 型钙通道结合发挥作用,减缓其失活并增加活性期间的突触前钙离子进入。这导致突触处神经递质释放增强。 This compound 的分子靶点是钙通道本身,它调节其门控动力学,延长通道的开放状态 .

准备方法

GV-58 是通过从 ®-罗斯考维汀开始的一系列化学反应合成的。合成路线包括增强其钙通道激动剂活性的修饰,同时降低其细胞周期蛋白依赖性激酶拮抗剂作用。 具体的反应条件和工业生产方法是专有的,未公开 .

化学反应分析

GV-58 经历了几种类型的化学反应,包括:

氧化: this compound 在特定条件下可以被氧化,导致形成各种氧化衍生物。

还原: 还原反应可以修饰 this compound 中的官能团,可能改变其生物活性。

取代: this compound 可以进行取代反应,其中官能团被其他基团取代,导致形成具有不同性质的类似物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

GV-58 与其他钙通道激动剂相比,具有更高的效力和效力。类似化合物包括:

® -罗斯考维汀: this compound 的母体分子,它也充当钙通道激动剂,但具有更强的细胞周期蛋白依赖性激酶拮抗剂作用。

GV-05: 另一种具有与 this compound 相似的性质但效力和效力不同的钙通道激动剂。

ML-50: 一种具有强钙通道激动剂活性的化合物,用于研究中的比较

This compound 由于其对 N 型和 P/Q 型钙通道的选择性作用及其治疗神经肌肉疾病的潜在治疗应用而脱颖而出。

属性

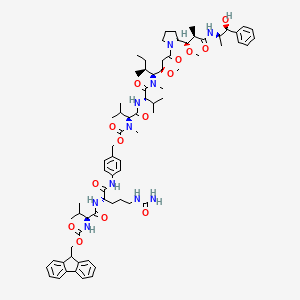

IUPAC Name |

(2R)-2-[[6-[(5-methylthiophen-2-yl)methylamino]-9-propylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6OS/c1-4-8-24-11-20-15-16(19-9-14-7-6-12(3)26-14)22-18(23-17(15)24)21-13(5-2)10-25/h6-7,11,13,25H,4-5,8-10H2,1-3H3,(H2,19,21,22,23)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTXJOUVBMUSGY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=C(N=C21)NC(CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC2=C(N=C(N=C21)N[C@H](CC)CO)NCC3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is (2R)-2-[(6-{[(5-Methylthiophen-2-yl)methyl]amino}-9-propyl-9H-purin-2-yl)amino]butan-1-ol (GV-58) and what is its mechanism of action?

A1: this compound is a novel calcium channel agonist that selectively targets N- and P/Q-type voltage-gated calcium channels, which are crucial for neurotransmitter release at neuromuscular junctions [, ]. This compound binds to these channels and slows their deactivation (closing), leading to increased calcium influx into the presynaptic terminal during nerve stimulation []. This enhanced calcium influx then promotes greater neurotransmitter release, strengthening synaptic transmission [].

Q2: What makes this compound a promising therapeutic candidate for neuromuscular diseases like Lambert-Eaton Myasthenic Syndrome (LEMS)?

A2: LEMS is characterized by auto-immune attacks on presynaptic P/Q-type calcium channels, leading to impaired neurotransmission and muscle weakness []. This compound's ability to enhance calcium influx through these channels directly addresses this impairment []. Studies using a passive transfer mouse model of LEMS have demonstrated that this compound significantly strengthens weakened neuromuscular synapses []. Furthermore, combining this compound with 3,4-diaminopyridine (3,4-DAP), a potassium channel blocker commonly used to treat LEMS, shows a synergistic effect, completely restoring neurotransmitter release at LEMS model neuromuscular junctions []. This suggests a potential for more effective treatment strategies with fewer side effects.

Q3: Has this compound shown efficacy in other models of neuromuscular weakness besides LEMS?

A3: Yes, this compound has demonstrated positive results in a severe spinal muscular atrophy (SMA) mouse model (SMNΔ7) []. Both bath application and subcutaneous administration of this compound significantly improved neuromuscular transmission in these mice []. Notably, the combination of this compound and 3,4-DAP yielded a greater improvement in muscle strength compared to either drug alone []. This finding further supports the potential of this compound as a therapeutic option for different neuromuscular diseases.

Q4: Does this compound impact the aging process at the neuromuscular junction?

A4: Research suggests that this compound might hold therapeutic potential for age-related decline in muscle strength (dynapenia) []. A study examining age-related changes at the neuromuscular junction in mice found that older mice (25-30 months) exhibited reduced transmitter release []. Acute application of this compound in these aged mice significantly increased neurotransmitter release, suggesting that this compound could be beneficial in mitigating age-related neuromuscular decline [].

Q5: Are there any potential advantages of this compound over existing treatments for neuromuscular diseases?

A5: While further research is needed, this compound demonstrates several promising advantages. Firstly, its selective action on N- and P/Q-type calcium channels suggests a potentially favorable safety profile with fewer off-target effects []. Secondly, its synergistic action with 3,4-DAP highlights the possibility of combination therapies to achieve complete restoration of neuromuscular function []. Finally, its potential efficacy in both LEMS and SMA models, as well as its positive effects in aged mice, points towards a broader therapeutic application in various neuromuscular disorders [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)

![azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1139150.png)

![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B1139161.png)